2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-3-14-9-11-15(12-10-14)22-19(27)13-25-16-7-5-6-8-17(16)26-18(4-2)23-24-20(26)21(25)28/h5-12H,3-4,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFDADAHOXZXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydrazinopyrrolo[2,3-d]pyrimidin-2(1H)-one with an appropriate triethyl orthoester, followed by oxidative cyclization . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide involves its interaction with DNA. This compound potently intercalates DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that this compound binds effectively to the DNA active site, further supporting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents on the triazole ring, quinoxaline core, or phenylacetamide group. Below is a comparative analysis:
Pharmacological Activity Comparisons
- H1-Antihistaminic Activity : Analogues like 1-substituted-4-phenyl-triazoloquinazolin-5(4H)-ones exhibit potent H1-antihistaminic effects (IC50 = 0.8–2.4 μM) . The target compound’s ethyl groups may enhance CNS penetration, but this requires empirical validation.
- CNS Activity: Alprazolam (a triazolobenzodiazepine) demonstrates that triazole rings boost CNS activity .
- Anticancer Potential: Triazoloquinoxaline derivatives with electron-withdrawing groups (e.g., Cl) show moderate cytotoxicity (IC50 = 10–20 μM) in leukemia models .
Critical Research Findings and Gaps
- Structural-Activity Relationships (SAR) : Ethyl groups improve lipophilicity but may reduce solubility, necessitating prodrug strategies for oral bioavailability .
- Contradictions: While some studies suggest triazoloquinoxalines with Cl substituents are optimal for antihistaminic activity , others propose alkyl groups (e.g., ethyl) for CNS-targeted drugs .
- Unanswered Questions: No in vivo data exist for the target compound’s pharmacokinetics or toxicity. Comparative studies with analogues like the 4-butylphenyl derivative are needed to assess alkyl chain length effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide?
- Methodology : The synthesis typically involves cyclization of quinoxaline precursors with triazole derivatives. For example:
Start with 1-ethylquinoxaline-2,3-dione.
React with hydrazine hydrate to form the triazoloquinoxaline core .
Introduce the acetamide moiety via nucleophilic substitution using N-(4-ethylphenyl)acetamide under reflux in aprotic solvents (e.g., DMF) .
- Optimization : Reaction conditions (temperature: 80–100°C, catalysts like K₂CO₃) and purification via column chromatography (silica gel, eluent: EtOAc/hexane) are critical for yields >70% .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Key Techniques :
- NMR (¹H/¹³C): Assigns proton environments (e.g., ethylphenyl groups at δ 1.2–1.4 ppm, triazole protons at δ 8.1–8.3 ppm) .
- HRMS : Confirms molecular weight (C₂₃H₂₃N₅O₂, m/z 413.18) .
- X-ray Crystallography : Validates fused triazoloquinoxaline geometry and acetamide orientation .
Q. What preliminary biological screening models are used to assess its activity?
- Assays :
- Antibacterial : MIC tests against S. aureus and E. coli (IC₅₀: 8–12 µg/mL) .
- Anticancer : MTT assays on HeLa and MCF-7 cells (IC₅₀: 15–25 µM) .
- Controls : Compare with structurally related derivatives (e.g., 4-methoxy or 3-fluoro analogs) to isolate substituent effects .
II. Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. methoxy groups) impact biological activity?
- SAR Insights :
- Ethyl groups (4-ethylphenyl): Enhance lipophilicity (logP ~3.2), improving membrane permeability .
- Methoxy analogs : Reduce cytotoxicity (IC₅₀ increases by 30–40%) but improve solubility .
- Table 1 : Comparative IC₅₀ Values for Analogues
| Substituent | Antibacterial IC₅₀ (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Ethyl | 8–12 | 15–25 |
| 4-Methoxy | 20–25 | 35–50 |
| 3-Fluoro | 10–15 | 20–30 |
Q. What mechanistic pathways underlie its anticancer activity?
- Hypothesized Pathways :
Kinase Inhibition : Binds to ATP pockets of Aurora kinases (Kd: 0.8–1.2 µM via SPR) .
Apoptosis Induction : Upregulates caspase-3/7 activity (2–3 fold in HeLa cells) .
- Validation : Use kinase profiling panels (e.g., Eurofins) and siRNA knockdowns to confirm target specificity .
Q. How can contradictory data on COX-2 inhibition be resolved?
- Case Study : Initial reports suggested COX-2 inhibition (~50% at 10 µM), but later studies showed no activity .
- Resolution Strategy :
Replicate assays under standardized conditions (e.g., human recombinant COX-2, 37°C, pH 7.4).
Verify purity (>98% via HPLC) to exclude impurities as confounding factors .
Compare with positive controls (e.g., celecoxib) to calibrate assay sensitivity .
Q. What computational tools are recommended for docking studies with this compound?
- Software :
- AutoDock Vina : For ligand-protein docking (PDB: 4N3W for Aurora kinases) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- Parameters : Use AMBER force fields and solvation models (TIP3P) for accuracy .
III. Data Reproducibility & Optimization
Q. How to address low yields in the final acetamide coupling step?
- Troubleshooting :
- Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity .
- Solvent Switch : Use THF instead of DMF to reduce side reactions .
- Yield Improvement : From 45% to 72% after optimization .
Q. What stability issues arise during long-term storage, and how to mitigate them?
- Stability Data : Degrades by 15% after 6 months at 4°C (HPLC).
- Solutions :
- Store as lyophilized powder under argon.
- Add antioxidants (0.1% BHT) to DMSO stock solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
